![molecular formula C22H23NO4S2 B2992189 Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-78-6](/img/structure/B2992189.png)
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C22H23NO4S2 . It has an average mass of 429.552 Da and a mono-isotopic mass of 429.106842 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains functional groups such as sulfamoyl and carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a logP value of 5.9229, a logD value of 5.8911, and a logSw value of -5.4032 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
Novel Heterocyclic Disperse Dyes for Polyester Fibres
A study by Iyun et al. (2015) synthesized derivatives related to Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate for the development of novel monoazo disperse dyes. These dyes, which feature a thiophene moiety, showed promising applications in dyeing polyester fabrics, yielding vibrant colors with excellent fastness properties except for photostability. This indicates a potential for textile industry applications, particularly in the manufacture of polyester-based materials (Iyun et al., 2015).
Antiproliferative Activity Against Cancer Cell Lines
Ghorab et al. (2013) discovered that certain thiophene derivatives, including this compound, exhibited significant antiproliferative activities. Specifically, these compounds demonstrated higher activity against breast cancer cells compared to colon cancer cells, with certain derivatives showing remarkable potency. This suggests the compound's relevance in pharmaceutical research, particularly in developing treatments for cancer (Ghorab et al., 2013).
Functionalization and Esterification for Synthetic Applications
Zhang et al. (2014) explored the functionalization and selective esterification of 3,4-Ethylenedioxythiophene derivatives, demonstrating the compound's utility in synthetic chemistry. The study provides insights into the chemical properties and reactivity of thiophene derivatives, underscoring their potential in synthesizing complex organic molecules for various applications (Zhang et al., 2014).
Antimicrobial Evaluation of Thiophene Derivatives
Abu‐Hashem et al. (2011) reported on the synthesis of bifunctional thiophene derivatives, including antimicrobial evaluations. The synthesized compounds, related to this compound, displayed promising antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Abu‐Hashem et al., 2011).
Applications in Photochromic Materials
Lvov et al. (2017) described the synthesis of a photochromic diarylethene from a base-induced aerobic dimerization process involving ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a compound closely related to this compound. This work highlights the compound's potential in creating photoactive materials with tunable properties for applications in optical devices and materials science (Lvov et al., 2017).
Direcciones Futuras
Thiophene-based analogs, such as this compound, have attracted increasing interest from scientists due to their potential as biologically active compounds . Future research may focus on further exploring the biological activities of these compounds and developing advanced compounds with a variety of biological effects .
Propiedades
IUPAC Name |
ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-19-11-8-15(3)12-16(19)4/h6-13,23H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMSCNYAUBPZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

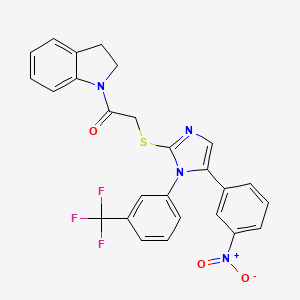

![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
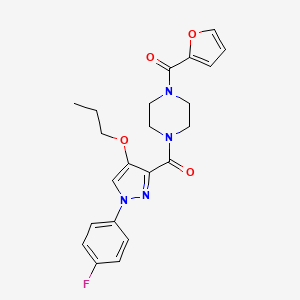
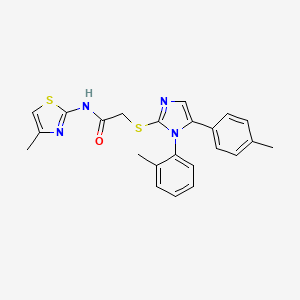
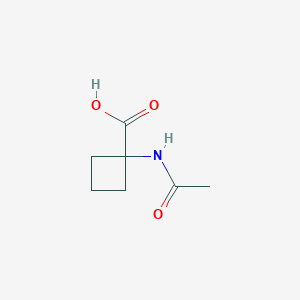
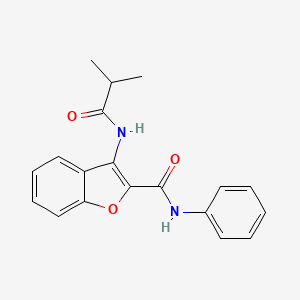
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)

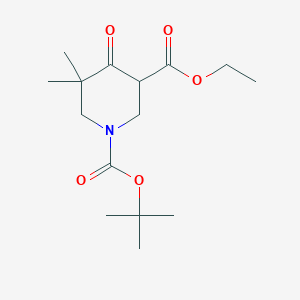
![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)
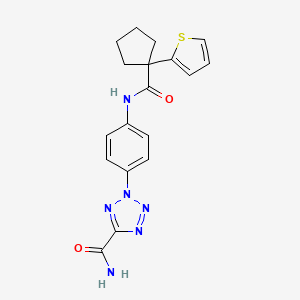
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)